(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-26-16-3-2-14-12-18(20-17(14)13-16)19(23)22-8-6-21(7-9-22)15-4-10-27(24,25)11-5-15/h2-3,12-13,15,20H,4-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQKZPYMIOQCBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCN(CC3)C4CCS(=O)(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a complex organic molecule that exhibits potential biological activity. Its unique structural features, including a piperazine ring and a tetrahydrothiopyran moiety, suggest various pharmacological applications. This article explores the biological activity of this compound, synthesizing available research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 360.41 g/mol. The structure incorporates a piperazine ring linked to a methanone and an indole derivative, which are known for their diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.41 g/mol |
| CAS Number | 2034320-81-3 |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit antimicrobial properties. For instance, studies on thiopyran derivatives have shown enhanced activity against various pathogens, including bacteria and fungi. The incorporation of sulfur in the structure is believed to contribute significantly to its antimicrobial efficacy.
Antifungal Activity
In a study evaluating novel thiophenyl flavonoids, it was found that sulfur substitution increased antifungal activity compared to nitrogen analogues. This suggests that the tetrahydrothiopyran component may enhance antifungal properties in related compounds .
The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the interaction with specific biological targets may involve modulation of enzyme activity or receptor binding. Similar compounds have been shown to act as agonists or antagonists at various receptors, influencing pathways related to inflammation and infection.
Case Studies
- Antimicrobial Screening : A recent study synthesized several thiopyran derivatives and assessed their antimicrobial activity against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis. The results indicated that compounds with tetrahydrothiopyran structures displayed potent antimicrobial effects .
- Structure-Activity Relationship : Research into related piperazine derivatives has revealed a correlation between structural modifications and biological activity. For example, variations in substituents on the piperazine ring have been linked to changes in potency against specific bacterial strains .
Future Directions
Given the promising biological activities associated with this compound's structural features, further research is warranted to explore its pharmacological potential comprehensively. Suggested areas for future study include:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Investigating the specific interactions at the molecular level to understand how this compound affects cellular pathways.
- Development of Analogues : Synthesizing and testing analogues to optimize biological activity and reduce potential side effects.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound's structural features suggest potential as a lead compound for new therapeutic agents targeting various diseases, including cancer and bacterial infections. Its ability to interact with biological targets can be explored through structure-activity relationship studies.
- Antimicrobial Activity : Preliminary studies on similar thiopyran derivatives indicate significant antimicrobial properties. The mechanism often involves interference with bacterial protein synthesis or cell wall synthesis, making it a candidate for developing new antibiotics.
- Neuropharmacology : The piperazine component is known for its activity in neuropharmacological applications. Compounds containing piperazine rings have been associated with antidepressant and anxiolytic effects.
Biochemical Studies
The compound can be utilized in biochemical assays to study its interaction with specific enzymes or receptors. Understanding these interactions can elucidate its potential therapeutic mechanisms and aid in drug design.
Material Science
Given its unique chemical structure, this compound may also find applications in material science, particularly in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Pharmacological Implications
The compound’s analogs differ primarily in substitutions at the piperazine-linked moiety and indole ring. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogs
Bioactivity and Functional Insights
While direct bioactivity data for the target compound is absent in the evidence, inferences can be drawn from analogs:
- Serotonin Receptor Modulation : Benzyl-piperazine-indole derivatives (e.g., CAS 63925-79-1) are implicated in 5-HT receptor interactions due to structural mimicry of serotonin .
- Metabolic Stability: Sulfone and trifluoromethyl groups (target compound and Compound 21) may reduce cytochrome P450-mediated degradation compared to non-fluorinated or non-oxidized analogs .
- Solubility vs. Lipophilicity : The 6-methoxyindole group in the target compound balances hydrophilicity (methoxy) and lipophilicity (indole), whereas benzyl or pyridinyl substitutions skew this balance .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(6-methoxy-1H-indol-2-yl)methanone in a laboratory setting?
- Methodological Answer : The synthesis involves sequential coupling reactions. A validated approach includes:
- Step 1 : Reacting the sulfone-modified tetrahydrothiopyran with piperazine under reflux in methanol, using HCl as a catalyst to form the piperazinyl intermediate (yield: ~91%) .
- Step 2 : Coupling the intermediate with 6-methoxyindole-2-carboxylic acid via a carbodiimide-mediated amide bond formation.
- Critical Parameters : Solvent choice (e.g., DCM for sulfonylation steps), temperature control (<25°C to prevent side reactions), and purification via column chromatography (ethyl acetate/hexane gradients) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use orthogonal characterization techniques:
- TLC (Rf = 0.3 in ethyl acetate/hexane 20:80) for preliminary purity assessment .
- NMR : Compare and spectra to reference data for indole (δ 7.2–7.8 ppm) and piperazine (δ 2.5–3.5 ppm) moieties .
- HRMS : Verify molecular weight (e.g., calculated for CHNOS: 425.14 g/mol) .
- X-ray Crystallography (if crystalline): Resolve bond angles and confirm sulfone geometry (e.g., monoclinic P2/c space group, β ≈ 91.5°) .
Q. What in vitro assays are recommended for initial biological evaluation?
- Methodological Answer : Prioritize receptor-binding assays for histamine or serotonin receptors due to structural analogs (e.g., dual H1/H4 ligands in ).
- Radioligand Displacement : Use -mepyramine for H1 receptor affinity (IC determination) .
- Functional Assays : Measure cAMP inhibition in HEK293 cells expressing H4 receptors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer : Systematically modify substituents and analyze effects:
- Piperazine Substitutions : Replace tetrahydrothiopyran with 4-methylpiperazine (as in , compound 21) to assess steric and electronic impacts on receptor binding .
- Indole Modifications : Vary methoxy group position (e.g., 5-methoxy vs. 6-methoxy) and compare binding kinetics .
- Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict interactions with H4 receptor residues (e.g., Glu182, Asp94) .
Q. How should researchers address contradictory bioactivity data across different assays?
- Methodological Answer : Conduct orthogonal validation:
- Replicate Assays : Ensure consistency in cell lines (e.g., CHO vs. HEK293 may yield divergent results) .
- Counter-Screens : Test against off-target receptors (e.g., serotonin 5-HT) to rule out promiscuity .
- Structural Analysis : Compare crystallographic data (e.g., sulfone conformation in ) with inactive analogs to identify critical binding motifs .
Q. What computational strategies predict this compound’s pharmacokinetic properties?
- Methodological Answer : Combine in silico tools:
- ADMET Prediction : Use SwissADME to estimate logP (target <3 for CNS penetration) and CYP450 inhibition risks .
- MD Simulations : Run 100-ns trajectories to assess membrane permeability (e.g., interaction with lipid bilayers) .
- QSAR Models : Corrogate bioactivity data (e.g., anti-tubercular pIC = 7.36 in ) with electronic descriptors (HOMO-LUMO gaps) .
Q. What crystallographic techniques resolve this compound’s conformational flexibility?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., methanol/water 1:1) and resolve space groups (e.g., monoclinic P2/c) .
- Torsion Angle Analysis : Compare sulfone (C-SO-C) and piperazine dihedral angles to analogs in (e.g., fluorophenyl-piperazine derivatives) .
Q. How can solubility and stability challenges be mitigated during formulation?
- Methodological Answer :
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility (e.g., >1 mg/mL for in vivo dosing) .
- pH Stability Studies : Test degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) over 24 hours .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
